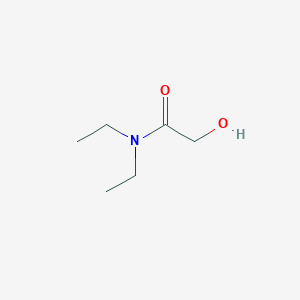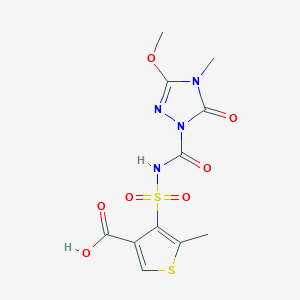
α-D-glucosa
Descripción general
Descripción
Alpha-D-glucose, also known as dextrose, is the most common simple sugar (monosaccharide). It has two isomeric structures, i.e. dextrose- (D) glucose and Lactose- (L) glucose. The dextrose- (D) glucose contains two further isomers, i.e. alpha (α) and beta (β) glucose . The key difference between alpha (α) and beta (β) glucose is the orientation of the hydroxyl (-OH) group attached to the first carbon atom .
Synthesis Analysis
Alpha-D-glucose can be synthesized by various methods. For example, it can be converted into the deoxysugar CDP-glucose by the enzyme α-D-Glucose-1-phosphate cytidylyltransferase . Another study investigated the synthesis of α-D-glucose pentaacetate .
Molecular Structure Analysis
The molecular structure of alpha-D-glucose has been studied extensively. The C-C, C-H, and O-H bond lengths deviate only slightly from their means of 1.523 Å, 1.098 Å, and 0.968 Å . The two-dimensional graphical representation of these isomeric glucose structures shows that the α-glucose has (1-hydroxyl) and (4-hydroxyl) orientations on the same side .
Chemical Reactions Analysis
Alpha-D-glucose is involved in various chemical reactions. For example, it can be converted into the deoxysugar CDP-glucose by the enzyme α-D-Glucose-1-phosphate cytidylyltransferase . Another study investigated the synthesis of α-D-glucose pentaacetate .
Physical And Chemical Properties Analysis
Alpha-D-glucose has several physical and chemical properties. For example, it has a specific rotation of 112.2 degrees . It also has a melting point of 146 °C . In terms of its chemical properties, alpha-D-glucose is a simple sugar monomer .
Aplicaciones Científicas De Investigación
1. Producción de ácido D-glucónico y glucosa oxidasa La α-D-glucosa se utiliza en la producción de ácido D-glucónico, que es un reactivo de interés en diferentes áreas industriales . La glucosa oxidasa, una enzima que cataliza la oxidación de β-D-glucosa a D-glucono-δ-lactona, se utiliza en este proceso . Esta reacción produce peróxido de hidrógeno como subproducto, lo que puede ser problemático debido a sus propiedades de inactivación enzimática .
Almacenamiento de glucógeno
La this compound es un componente del glucógeno, un polisacárido ramificado que sirve como forma de almacenamiento de carbohidratos en los tejidos animales . El glucógeno está compuesto enteramente de unidades de this compound, que están unidas entre sí en enlaces 1,4 y 1,6 .
Síntesis enzimática de glicósido
La this compound se utiliza en la síntesis enzimática de glicósido . Se utilizan diferentes enzimas en el proceso, y se han hecho esfuerzos para optimizar las condiciones de reacción, la especificidad del sustrato y las propiedades enzimáticas .
Tratamiento de la diabetes
Se ha realizado investigación sobre la acción inhibitoria de la α-amilasa de las plantas y sus componentes fitoquímicos, que pueden ser efectivos en el tratamiento de la diabetes . La this compound es un sustrato para la α-amilasa, por lo que su inhibición puede ayudar a controlar los niveles de azúcar en la sangre .
Producción de exopolisacárido
Las bacterias marinas como Alteromonas infernus secretan heteropolisacáridos ácidos ramificados compuestos de ácido galacturónico, ácido glucurónico, galactosa y glucosa
Mecanismo De Acción
Target of Action
Alpha-D-Glucose, also known as Glucopyranose, alpha-D-, alpha-Dextrose, alpha-glucose, or alpha-D-Glucopyranose, primarily targets several enzymes. These include Hexokinase-1, Phosphomannomutase/phosphoglucomutase, Maltose-6’-phosphate glucosidase, Glycogen phosphorylase, muscle form, Alpha,alpha-trehalose-phosphate synthase [UDP-forming], Glutamine–fructose-6-phosphate aminotransferase [isomerizing], 6-phospho-beta-glucosidase BglT, Glucose-6-phosphate isomerase, and Aldose reductase . These enzymes play crucial roles in various metabolic processes, including glycolysis/gluconeogenesis pathway .
Mode of Action
Alpha-D-Glucose acts as an inhibitor of alpha-glucosidase, an enzyme that catalyzes the hydrolysis of alpha bonds of large, alpha-linked polysaccharides, such as starch and glycogen . By inhibiting these enzymes, Alpha-D-Glucose limits the absorption of dietary carbohydrates and the subsequent postprandial increase in blood glucose and insulin levels .
Biochemical Pathways
Alpha-D-Glucose is an essential metabolite in virtually all organisms as it participates in a variety of biological processes. It is an intermediate in the glycolysis/gluconeogenesis pathway . It is also involved in the tricarboxylic acid (TCA) cycle, a central metabolic network in most organisms .
Pharmacokinetics
It is known that alpha-d-glucose inhibitors retard glucose absorption, which can have implications for bioavailability .
Result of Action
The primary result of Alpha-D-Glucose’s action is the reduction of postprandial blood glucose and insulin levels. This is achieved by inhibiting the activity of alpha-glucosidase enzymes, which limits the absorption of dietary carbohydrates . This can be beneficial in managing conditions like type 2 diabetes .
Action Environment
The action of Alpha-D-Glucose can be influenced by various environmental factors. For instance, the efficacy of Alpha-D-Glucose as an alpha-glucosidase inhibitor can be affected by the presence of other compounds in the environment . Additionally, the stability of Alpha-D-Glucose can be influenced by factors such as pH and temperature .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Alpha-D-Glucose participates in numerous biochemical reactions. It is the substrate for the enzyme alpha-glucosidase, which catalyzes the liberation of alpha-glucose from nonreducing ends of alpha-glucosides or from complex polymers with alpha- (1-4) bonds . This enzyme has been found to have transglucosylase activity, producing isomalto- and malto-oligosaccharides .
Molecular Mechanism
The molecular mechanism of Alpha-D-Glucose involves its interaction with various biomolecules. It binds to specific enzymes, leading to enzyme activation or inhibition, and induces changes in gene expression. For instance, in the presence of Alpha-D-Glucose, the enzyme alpha-glucosidase undergoes an auto-phosphorylation step, which is essential for its functionality .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Alpha-D-Glucose can change over time. It has been observed that the enzyme alpha-glucosidase from Aspergillus niger ITV-01, which uses Alpha-D-Glucose as a substrate, has an optimum temperature of 80°C but is stable at 40°C . This indicates the stability of Alpha-D-Glucose and its long-term effects on cellular function.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of alpha-D-glucose can be achieved through the conversion of a simpler sugar molecule, such as D-glucose or D-fructose, into alpha-D-glucose through a series of chemical reactions. One common method involves the use of enzymes, such as glucose isomerase, to catalyze the conversion of D-glucose into D-fructose, which can then be converted into alpha-D-glucose through a series of chemical reactions.", "Starting Materials": [ "D-glucose", "Glucose isomerase", "D-fructose", "Sodium borohydride", "Acetic anhydride", "Methanol", "Concentrated hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "1. D-glucose is converted to D-fructose using glucose isomerase", "2. D-fructose is reduced to sorbitol using sodium borohydride", "3. Sorbitol is acetylated using acetic anhydride", "4. The acetylated sorbitol is hydrolyzed using concentrated hydrochloric acid to produce a mixture of D-glucose and D-fructose", "5. The mixture of D-glucose and D-fructose is separated using ion exchange chromatography to isolate the D-glucose", "6. The D-glucose is converted to alpha-D-glucose using sodium hydroxide and methanol" ] } | |
Número CAS |
492-62-6 |
Fórmula molecular |
C6H12O6 |
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
(2S,3S,4S,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5-,6-/m0/s1 |
Clave InChI |
WQZGKKKJIJFFOK-GNFDWLABSA-N |
SMILES isomérico |
C([C@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)O)O)O)O)O |
Apariencia |
Powder |
Densidad |
Relative density (water = 1): 1.56 |
melting_point |
133.0 °C 146°C 146 °C |
Otros números CAS |
492-62-6 26655-34-5 50-99-7 |
Descripción física |
Dry Powder; Liquid, Other Solid; NKRA; Liquid White crystalline powder; Odorless; [Acros Organics MSDS] |
Solubilidad |
Soluble |
Sinónimos |
α-D-Glucose; α-Dextrose; α-Glucose; |
Presión de vapor |
8.02e-14 mmHg |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the anomeric form of D-glucose influence its interaction with hexokinases?
A1: Research indicates that both yeast and bovine hexokinases exhibit anomeric specificity, albeit in opposite directions. At 30°C, yeast hexokinase demonstrates a higher maximal velocity and affinity for alpha-D-glucose compared to beta-D-glucose. Conversely, bovine hexokinase shows a preference for beta-D-glucose in terms of maximal velocity while exhibiting higher affinity for alpha-D-glucose. Interestingly, these anomeric preferences are temperature-dependent. []
Q2: Does the anomeric specificity of glucose phosphorylation always reflect the anomeric preference of the phosphorylating enzyme?
A2: Not necessarily. Studies on rat erythrocyte homogenates, which lack glucokinase and utilize a beta-D-glucose preferring hexokinase, reveal a higher glycolytic rate with alpha-D-glucose. This suggests that factors beyond enzyme specificity influence the anomeric preference of glycolysis in intact cells. []
Q3: Does alpha-D-glucose pentaacetate affect glycogen synthase activity in hepatocytes?
A3: Yes, alpha-D-glucose pentaacetate has been shown to enhance glycogen synthase a activity in rat hepatocytes. This suggests a potential role for this compound in promoting glycogen synthesis, which could be relevant for managing blood glucose levels. []
Q4: How does alpha-D-glucose interact with Mycoplasma fermentans?
A4: Research suggests that alpha-D-glucose acts as a receptor for Mycoplasma fermentans adhesion to human epithelial cells, although the affinity is low. This interaction is proposed to play a role in the pathogenicity of this bacterium. []
Q5: What is the molecular formula and weight of alpha-D-glucose?
A5: The molecular formula of alpha-D-glucose is C6H12O6, and its molecular weight is 180.16 g/mol.
Q6: How can vibrational spectroscopy contribute to the structural analysis of alpha-D-glucose?
A6: Matrix-isolation FT-IR spectroscopy combined with DFT calculations allows for the identification and assignment of vibrational modes in alpha-D-glucose. This technique enables the characterization of different conformers and provides insights into the hydrogen bonding network within the molecule. []
Q7: Can IR spectroscopy be used for quantitative analysis of alpha-D-glucose in ionic liquids?
A7: Yes, IR spectroscopy has been successfully employed for quantitative analysis of alpha-D-glucose in the ionic liquid 1-ethyl-3-methylimidazolium acetate ([EMIM][OAc]). This approach provides a convenient method for monitoring sugar concentrations in ILs and studying the kinetics of enzymatic reactions in these solvents. []
Q8: How does the anomeric form of D-glucose affect its role as a substrate for maltose phosphorylase?
A8: Maltose phosphorylase exhibits strict specificity for alpha-D-glucose as a cosubstrate in reactions with beta-D-glucosyl fluoride, leading to the formation of alpha-maltose. This specificity stems from the essential interaction between the axial 1-OH group of alpha-D-glucose and a specific protein group within the enzyme's active site. []
Q9: Can trehalase utilize non-glycosidic substrates, and what is the role of alpha-D-glucose in these reactions?
A9: Yes, trehalase can utilize beta-D-glucosyl fluoride as a substrate in the presence of specific aldopyranose acceptors. Alpha-D-glucose is uniquely effective in promoting the enzymatic release of fluoride from beta-D-glucosyl fluoride, highlighting its crucial role as a cosubstrate in these reactions. []
Q10: How can molecular modeling contribute to understanding the inhibition of glycogen phosphorylase by glucose analogues?
A10: Molecular docking and dynamics simulations provide valuable insights into the binding modes of glucose analogues to glycogen phosphorylase b. These techniques help rationalize the observed affinities and guide the design of more potent inhibitors with potential antihyperglycemic properties. [, ]
Q11: How do structural modifications at the C1 position of glucose influence its inhibitory activity against glycogen phosphorylase?
A11: Studies on various glucose analogues reveal that the presence and orientation of substituents at the C1 position significantly impact their inhibitory potency against glycogen phosphorylase b. Alpha-linked substituents generally lead to better inhibition compared to beta-linked modifications. Additionally, analogues with rigid substituents tend to exhibit greater inhibitory activity than those with flexible groups. []
Q12: What is the role of the glucokinase regulatory protein in modulating the anomeric specificity of glucokinase?
A12: The glucokinase regulatory protein, in the presence of D-fructose 6-phosphate, differentially affects the phosphorylation of alpha- and beta-D-glucose by glucokinase. Liver glucokinase exhibits greater resistance to this inhibitory action when phosphorylating alpha-D-glucose compared to beta-D-glucose. While a similar trend is observed with B-cell glucokinase, it does not reach statistical significance. []
Q13: Can alpha-D-glucose influence the transport of other molecules in biological systems?
A13: Research indicates that alpha-D-glucose can inhibit the transport of L-ascorbic acid in cultured bovine retinal capillary pericytes. This inhibition is proposed to occur through a shared facilitated carrier diffusion system, suggesting a potential interaction between glucose and ascorbate transport mechanisms in these cells. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




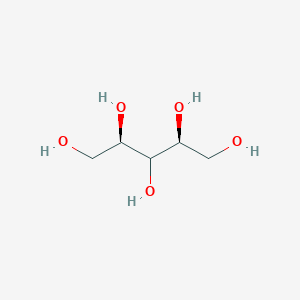
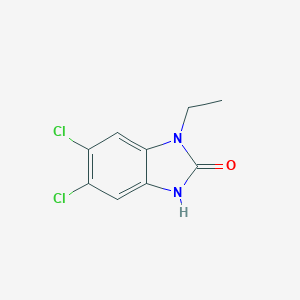
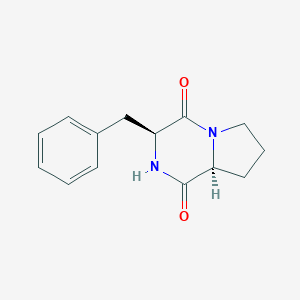

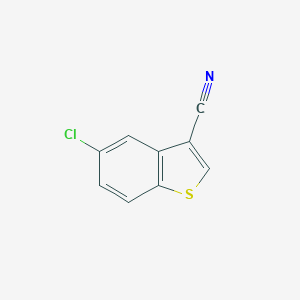

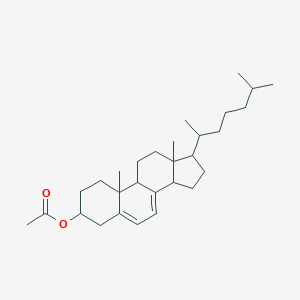


![1-[2-[4-(6-Fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]-6-methylsulfonyl-3-propan-2-yl-4H-2lambda6,1,3-benzothiadiazine 2,2-dioxide](/img/structure/B109817.png)
